1-(cyclopentylmethyl)-1H-pyrazol-4-amine
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through the reaction of a 1,3-diketone with hydrazine . The cyclopentylmethyl group could potentially be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, with the cyclopentylmethyl group attached to one of the carbon atoms in the ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole ring and the cyclopentylmethyl group. The pyrazole ring can participate in various reactions such as electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrazole ring and the cyclopentylmethyl group. For instance, the compound might exhibit moderate polarity due to the presence of the nitrogen atoms in the pyrazole ring .Scientific Research Applications
Synthesis and Chemical Properties
- A novel synthesis approach for 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals, potentially useful for drug discovery, was developed. This method efficiently constructs diverse 1H-pyrazol-5(4H)-one-based libraries suitable for large-scale and parallel combination synthesis (Yu et al., 2013).
- An intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones using rhodium(III) catalysis under mild conditions, demonstrates potential for aromatic C-H amination directed by an intrinsic functionality of the substrate/product (Wu et al., 2014).
Environmental and Green Chemistry
- The use of L-proline-catalyzed, on-water reactions for synthesizing 4H-pyrano[2,3-c]pyrazol-6-amines highlights an environmentally friendly and efficient approach (Prasanna et al., 2013).
- A green synthesis protocol for 1H-furo[2,3-c]pyrazole-4-amines emphasizes the use of water as a solvent, highlighting an eco-friendly and simple approach with high yield and product purity (Noruzian et al., 2019).
Advanced Materials and Catalysis
- Research on oxazolidinone antibacterial candidates involved the synthesis of 2-(1-(2-fluoro-4-nitrophenyl)-1H-pyrazol-4-yl)pyridine, which may be relevant for the development of novel antibacterial materials (Yang et al., 2014).
- Studies on pyrazolylethyl-amine zinc(II) carboxylate complexes as catalysts for CO2 and cyclohexene oxide copolymerization reveal potential applications in polymer chemistry, offering a novel approach to producing environmentally friendly materials (Matiwane et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(cyclopentylmethyl)pyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-9-5-11-12(7-9)6-8-3-1-2-4-8/h5,7-8H,1-4,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGFQRNHXKHSTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2C=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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